molecular formula C13H17NO4S B11720421 ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate

ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B11720421
M. Wt: 283.35 g/mol
InChI Key: GYFAOBVTZVAIFI-LBPRGKRZSA-N
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Description

Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group. The stereochemistry of the compound is defined by the (2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural rigidity and specificity. The (2S) configuration ensures the correct spatial orientation for optimal binding and activity.

Comparison with Similar Compounds

Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate: The (2R) enantiomer has a different spatial arrangement, leading to different biological activities and properties.

    Mthis compound: The methyl ester variant has different solubility and reactivity compared to the ethyl ester.

    Ethyl (2S)-1-(tosyl)pyrrolidine-2-carboxylate: The tosyl group is a different sulfonyl group that can affect the compound’s reactivity and interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1

InChI Key

GYFAOBVTZVAIFI-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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